N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide
Description
N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a 2-(2-methoxyphenoxy)acetamide moiety. Its molecular formula is C₁₈H₁₅ClN₂O₄ (molecular weight: 370.78 g/mol). The compound’s structure combines a heterocyclic aromatic system (oxazole) with electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenoxy) substituents, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C18H15ClN2O4 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H15ClN2O4/c1-23-15-4-2-3-5-16(15)24-11-17(22)20-18-10-14(21-25-18)12-6-8-13(19)9-7-12/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
JITDUCQGCYQZLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Methoxyphenoxy Acetamide Moiety: This step involves the reaction of the oxazole derivative with 2-methoxyphenoxy acetic acid or its derivatives under suitable coupling conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating Signal Transduction Pathways: Affecting pathways such as the MAPK or PI3K/Akt pathways, which are involved in cell proliferation and survival.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Below is a comparison with analogs containing different heterocycles:
1,3,4-Thiadiazol Derivatives ()
Compounds 5k and 5l () share the 2-(2-methoxyphenoxy)acetamide group but replace the oxazole with a 1,3,4-thiadiazol ring. Key differences include:
- Melting points :
1,2,4-Triazole Derivatives ()
Compounds in and feature triazole cores with sulfanyl and substituted phenyl groups. For example, 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide () includes a triazole ring with a sulfanyl linker.
- Substituent effects: The 4-methoxyphenyl group in may increase lipophilicity, similar to the 2-methoxyphenoxy group in the target compound .
Benzothiazole Derivatives ()
The patent compound N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () replaces oxazole with a benzothiazole ring.
Biological Activity
Molecular Structure
The molecular formula for N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide is . The structure features a chlorophenyl group and an oxazole ring, which are significant for its biological interactions.
Key Properties
- Molecular Weight : 462.9 g/mol
- IUPAC Name : N-[4-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
- Solubility : Solubility data is critical for bioavailability but is not extensively documented in the available literature.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antiproliferative Effects : Studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. This effect is hypothesized to be mediated through the induction of apoptosis and inhibition of cell cycle progression.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, suggesting it may inhibit pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Antimicrobial | Activity against specific bacteria |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
Case Study 2: Inflammation Model
Another study investigated the anti-inflammatory effects using a murine model of acute inflammation. The administration of the compound significantly reduced edema and inflammatory cell infiltration in treated animals compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
